An In-depth Technical Guide to the Core Basic Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde
An In-depth Technical Guide to the Core Basic Properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the basic properties of 4-(Hydroxymethyl)piperidine-1-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding its physicochemical properties, such as basicity, is crucial for predicting its behavior in biological systems.
Basicity and pKa Analysis
The basicity of an amine is quantified by the pKa of its conjugate acid. For 4-(Hydroxymethyl)piperidine-1-carbaldehyde, the nitrogen atom of the piperidine ring is directly attached to a formyl group (-CHO). This structural feature has a profound impact on the compound's basicity.
Contrary to the parent piperidine, which is a moderately strong base with a pKa of its conjugate acid around 11.12[1], 4-(Hydroxymethyl)piperidine-1-carbaldehyde is expected to be a very weak base, essentially neutral under typical physiological conditions. This is due to the strong electron-withdrawing nature of the adjacent carbonyl group in the carbaldehyde moiety. The lone pair of electrons on the nitrogen atom is delocalized through resonance into the carbonyl group, making it significantly less available for protonation.
The following diagram illustrates the resonance effect responsible for the diminished basicity of N-formylpiperidines.
Caption: Resonance delocalization in the N-formylpiperidine system.
Quantitative Data Summary
The following tables summarize the available quantitative data for 4-(Hydroxymethyl)piperidine-1-carbaldehyde and related compounds. It is important to note that some of this data is computed and for a stereoisomer, which should be considered when using these values.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem |
| Molecular Weight | 143.18 g/mol | PubChem[3] |
| CAS Number | 835633-50-6 | BLD Pharm[4] |
Table 2: Computed Properties for (2S)-2-(hydroxymethyl)piperidine-1-carbaldehyde (Stereoisomer)
| Property | Value | Source |
| XLogP3-AA | 0 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 143.094628657 Da | PubChem[3] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |
Table 3: pKa Comparison
| Compound | pKa of Conjugate Acid | Basicity | Source |
| Piperidine | ~11.12 | Moderately Basic | ChemicalBook[1] |
| 1-Piperidinecarboxaldehyde (Predicted) | -0.01 | Non-basic | FooDB[2] |
| 4-(Hydroxymethyl)piperidine-1-carbaldehyde | Expected to be very low | Non-basic | Inferred |
Experimental Protocol for pKa Determination
For compounds with very low basicity, potentiometric titration is a suitable method for pKa determination. The following is a general protocol that can be adapted for 4-(Hydroxymethyl)piperidine-1-carbaldehyde.
Objective:
To determine the pKa of 4-(Hydroxymethyl)piperidine-1-carbaldehyde using potentiometric titration.
Materials:
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4-(Hydroxymethyl)piperidine-1-carbaldehyde
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)
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Potassium Chloride (KCl) for maintaining ionic strength
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High-purity water (deionized or distilled)
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Burette (10 mL or 25 mL)
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Beaker (50 mL or 100 mL)
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Nitrogen gas source
Procedure:
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Preparation of the Sample Solution:
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Accurately weigh a sample of 4-(Hydroxymethyl)piperidine-1-carbaldehyde to prepare a solution of known concentration (e.g., 1 mM) in water. If solubility is an issue, a co-solvent such as methanol or dioxane may be used, but the results will be for that specific solvent system.
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Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M)[5][6].
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Titration Setup:
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Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10)[5][6].
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Place the sample solution in a beaker with a magnetic stir bar.
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Immerse the pH electrode in the solution.
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Gently purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak bases[6].
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Titration Process:
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Since the compound is expected to be a very weak base, the titration will involve adding a strong acid (0.1 M HCl) as the titrant.
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Record the initial pH of the solution.
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Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Continue the titration until a significant change in pH is observed, passing the equivalence point.
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Data Analysis:
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Plot the pH versus the volume of titrant added to obtain the titration curve.
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The pKa can be determined from the pH at the half-equivalence point.
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Alternatively, calculate the first and second derivatives of the titration curve to more accurately determine the equivalence point.
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The following diagram illustrates the general workflow for this experimental protocol.
Caption: A simplified workflow for pKa determination.
Implications for Drug Development
The non-basic nature of 4-(Hydroxymethyl)piperidine-1-carbaldehyde has significant implications for its potential use in drug development.
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Solubility and Absorption: Since the molecule will not be significantly protonated at physiological pH, its solubility will be less pH-dependent compared to basic amines. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
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Target Interactions: The lack of a positive charge at physiological pH will influence how the molecule interacts with biological targets. It is less likely to form strong ionic bonds with acidic residues in protein binding pockets.
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Reduced Off-Target Effects: Basicity is often associated with off-target effects, such as binding to hERG channels. The neutral nature of this compound may reduce such liabilities.
References
- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 2. Showing Compound 1-Piperidinecarboxaldehyde (FDB008365) - FooDB [foodb.ca]
- 3. (2S)-2-(hydroxymethyl)piperidine-1-carbaldehyde | C7H13NO2 | CID 175164437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 835633-50-6|4-(Hydroxymethyl)piperidine-1-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]

